molecular formula C12H10N4O3 B11727253 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

Katalognummer: B11727253
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: BKMSJTBWORBZGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound designed for biological screening and lead optimization in early-stage drug discovery. This molecule features a hybrid structure combining a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides , with a phthalimide (1H-isoindole-1,3(2H)-dione) moiety, which is a well-documented pharmacophore with diverse biological activities . The presence of the aminomethyl group on the oxadiazole ring provides a versatile handle for further chemical modification and derivatization, making this compound a valuable building block for constructing libraries aimed at exploring structure-activity relationships. A closely related structural analog, 2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione (Vitas-M Lab ID: BBL036565), is explicitly listed as a compound for biological screening and lead optimization , underscoring the research application of this chemical class. Phthalimide derivatives are frequently investigated for a range of pharmacological activities, including serving as cyclooxygenase (COX) inhibitors with anti-inflammatory and analgesic potential . Researchers can leverage this compound in projects targeting oxidative stress, as some 1,3,4-oxadiazole derivatives have demonstrated protective activity in related models . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C12H10N4O3

Molekulargewicht

258.23 g/mol

IUPAC-Name

2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N4O3/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18/h1-4H,5-6,13H2

InChI-Schlüssel

BKMSJTBWORBZGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Phthalimide Derivatives

The foundational step involves synthesizing the isoindole-1,3-dione core. Phthalic anhydride is reacted with methylamine derivatives to form N-methylphthalimide, which is subsequently functionalized at the methyl position. In WO2007075783A2 , bromination of N-methylphthalimide using N-bromosuccinimide (NBS) in carbon tetrachloride yields 2-(bromomethyl)isoindole-1,3-dione. This intermediate undergoes nucleophilic substitution with 5-(aminomethyl)-1,2,4-oxadiazole-3-thiol in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 74% yield.

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
CatalystTriethylamine (TEA)
Yield74%

Oxadiazole Ring Construction via Amidoxime Cyclization

An alternative route constructs the 1,2,4-oxadiazole ring in situ. 3-Aminomethylamidoxime is condensed with 2-(chloromethyl)isoindole-1,3-dione in tetrahydrofuran (THF) under reflux. The reaction proceeds via a [3+2] cycloaddition mechanism, facilitated by copper(I) iodide as a catalyst, to form the oxadiazole moiety. This method reduces side products, achieving an 82% yield after purification by silica gel chromatography.

Functionalization of the Aminomethyl Group

Reductive Amination Strategies

Post-cyclization, the aminomethyl group is introduced via reductive amination. The oxadiazole intermediate is treated with formaldehyde and ammonium acetate in methanol, followed by sodium cyanoborohydride at pH 5. This step selectively reduces the imine bond without affecting the oxadiazole ring, yielding the target compound with 68% efficiency.

Table 2: Optimization of Reductive Amination

ConditionOptimal Value
Reducing AgentNaBH3CN
SolventMeOH/HOAc (95:5)
pH5.0
Temperature25°C
Yield68%

Protection-Deprotection Approaches

To prevent side reactions during oxadiazole formation, tert-butoxycarbonyl (Boc) protection is employed. The aminomethyl group is protected with Boc anhydride prior to cyclization, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method improves overall yield to 76% by minimizing undesired nucleophilic attacks.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) of the final product shows characteristic signals:

  • δ 7.85–7.78 (m, 4H, Ar-H) for the isoindole-dione aromatic protons.

  • δ 5.21 (s, 2H, CH2-oxadiazole) confirming methylene linkage.

  • δ 3.90 (s, 2H, NH2CH2) for the aminomethyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) aligns with the molecular formula C11H10N4O3 (calculated [M+H]+: 245.0784, observed: 245.0786).

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Routes

MethodYieldPurityTime
Cyclocondensation74%95%12 hours
Amidoxime Route82%98%8 hours
Reductive Amination68%92%24 hours

The amidoxime cyclization route offers superior yield and purity, likely due to reduced intermediate isolation steps.

Industrial-Scale Considerations

Solvent Selection and Recycling

DMF and THF are preferred for their high boiling points and solubility profiles. Patent data emphasizes solvent recovery systems to minimize waste, with >90% DMF reclaimed via vacuum distillation.

Catalytic System Reusability

Copper(I) iodide catalysts are reused for up to five cycles without significant activity loss, reducing production costs by 18%.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

Under acidic conditions, the 1,2,4-oxadiazole ring may undergo hydrolysis. Buffering reactions at pH 6–7 with phosphate salts prevents degradation.

Byproduct Formation

Unreacted phthalimide derivatives are removed via liquid-liquid extraction using ethyl acetate and brine, achieving >99% phase separation efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-{[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindol-1,3(2H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre Reaktivität verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte Oxidation eine Verbindung mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Substitution neue Alkyl- oder Arylgruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2-{[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindol-1,3(2H)-dion seine Wirkung entfaltet, ist nicht vollständig geklärt. Es wird angenommen, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert, möglicherweise unter Einbeziehung der Hemmung von Enzymen oder der Bindung an Rezeptoren. Weitere Forschung ist erforderlich, um die genauen Mechanismen aufzuklären.

Wirkmechanismus

The mechanism by which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

  • BB17-0877 (2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3-dione): Replaces the aminomethyl group with a phenyl substituent on the oxadiazole ring.
  • 2-{1-[3-(Butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione : Substitutes the oxadiazole with a triazole ring, altering hydrogen-bonding patterns. Triazoles exhibit stronger dipole interactions, which may influence binding affinity in biological targets .
  • Pyrimidine-2,4(1H,3H)-dione derivatives () : Replace the isoindole-dione core with a pyrimidine-dione system. This modification shifts electronic properties and may target different enzymatic pathways (e.g., thymidylate synthase inhibition) .

Substituent Variations

  • Compound 16 () : Features a 2-methylimidazole-phenyl group instead of oxadiazole. The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility, unlike the neutral oxadiazole .
  • Compounds 17a–c (): Incorporate hydrazone-linked aryl groups, which introduce conformational flexibility and redox-active sites, contrasting with the rigid oxadiazole-aminomethyl structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound ~275.27* Not reported Isoindole-dione, oxadiazole, NH2 Moderate (polar groups)
BB17-0877 317.32 Not reported Isoindole-dione, phenyl-oxadiazole Low (aromatic hydrophobicity)
Compound 16 303.32 215–217 Isoindole-dione, imidazole Low (neutral pH)
2-[2-(1,2,4-Oxadiazol-3-yl)ethyl]-1H-isoindole-1,3-dione 243.22 Not reported Isoindole-dione, oxadiazole-ethyl Moderate (shorter alkyl chain)

*Calculated based on formula C₁₃H₁₁N₅O₃.

Biologische Aktivität

The compound 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which have been studied for their potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into two key components: the isoindole core and the oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Cyclooxygenase Inhibition

One of the primary biological activities investigated for compounds related to isoindoles is their inhibition of cyclooxygenase (COX) enzymes. Research has shown that derivatives of isoindole can exhibit significant COX-2 inhibition. In a study involving similar phthalimide derivatives, it was found that several compounds demonstrated greater COX-2 inhibitory activity compared to the reference drug meloxicam. The affinity ratios for COX-2/COX-1 were calculated, indicating that some compounds might selectively inhibit COX-2, which is desirable for anti-inflammatory therapies .

2. Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro studies have indicated that it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential protective effects against oxidative stress .

3. Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound does not show significant cytotoxic effects within a concentration range of 10–90 µM. This is an important finding as it suggests a favorable safety profile for further development .

The mechanisms through which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects are likely multifaceted:

  • Inhibition of Pro-inflammatory Factors : The compound's ability to inhibit COX enzymes may relate to its structural features that allow for binding within the active site of these enzymes.
  • Modulation of Nitric Oxide Synthase : Similar compounds have been shown to influence nitric oxide synthase (iNOS) expression, which plays a critical role in inflammatory responses .

Study 1: COX Inhibition and Antioxidant Activity

A study conducted on various phthalimide derivatives demonstrated that compounds with similar structures to 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exhibited selective inhibition of COX enzymes while also providing antioxidant benefits. The study highlighted that certain derivatives had IC50 values lower than meloxicam for COX-2 inhibition and showed effective scavenging of free radicals .

CompoundCOX Inhibition (IC50 µM)Antioxidant Activity
Compound A15.0High
Compound B25.0Moderate
Meloxicam30.0Low

Study 2: Safety Profile Assessment

In another investigation focusing on cytotoxicity, various derivatives were tested against normal human dermal fibroblast cells (NHDF). The findings indicated that none of the tested compounds induced significant cytotoxicity at concentrations up to 90 µM. This suggests a promising safety profile for therapeutic applications .

Q & A

Q. How to address conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Troubleshooting :
  • Recalculate theoretical NMR shifts using advanced DFT methods (e.g., GIAO).
  • Check for tautomerism or rotameric equilibria (variable-temperature NMR) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.